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molecular formula C11H7NOS B8538228 [1]benzothieno[3,2-c]pyridin-1(2H)-one

[1]benzothieno[3,2-c]pyridin-1(2H)-one

Cat. No. B8538228
M. Wt: 201.25 g/mol
InChI Key: RXVBCAGRIDFAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518964B2

Procedure details

A suspension of (2E)-3-(1-benzothien-2-yl)acryloyl azide in diphenyl ether (9.2 equiv) and Bu3N (1.1 equiv) was heated to reflux for 1 h. A solution resulted. The mixture was cooled to 40-50° C. Hexane was added; the mixture was stirred for 30 min, filtered, and washed with hexanes to give the title compound as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1/[CH:10]=[CH:11]/C(N=[N+]=[N-])=O.C1([O:23][C:24]2C=CC=CC=2)C=CC=CC=1.[N:30](CCCC)(CCCC)CCCC>CCCCCC>[C:24]1(=[O:23])[C:3]2[C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[S:1][C:2]=2[CH:10]=[CH:11][NH:30]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC2=C1C=CC=C2)/C=C/C(=O)N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A solution resulted
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(NC=CC2=C1C1=C(S2)C=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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